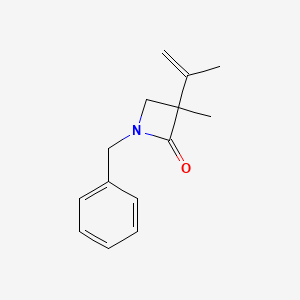
1-Benzyl-3-methyl-3-(prop-1-en-2-yl)azetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3-methyl-3-(prop-1-en-2-yl)azetidin-2-one is a synthetic compound belonging to the azetidinone class Azetidinones are four-membered lactams, which are cyclic amides
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-methyl-3-(prop-1-en-2-yl)azetidin-2-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzylamine with a suitable β-lactam precursor in the presence of a base can yield the desired azetidinone. The reaction typically requires solvents like dichloromethane or toluene and may be catalyzed by agents such as triethylamine or sodium hydride.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions. The process may include steps like purification through recrystallization or chromatography to ensure high purity of the final product. The choice of solvents and catalysts is optimized to maximize yield and minimize production costs.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzyl-3-methyl-3-(prop-1-en-2-yl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents include halides and organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted azetidinones.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-3-methyl-3-(prop-1-en-2-yl)azetidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antiproliferative and tubulin-destabilizing effects in cancer research.
Industry: Utilized in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-Benzyl-3-methyl-3-(prop-1-en-2-yl)azetidin-2-one involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the colchicine-binding site on tubulin, disrupting microtubule dynamics.
Vergleich Mit ähnlichen Verbindungen
- 3-Allylazetidin-2-one
- 3-(Buta-1,3-dien-1-yl)azetidin-2-one
- Combretastatin A-4 analogues
Uniqueness: 1-Benzyl-3-methyl-3-(prop-1-en-2-yl)azetidin-2-one is unique due to its specific structural features that allow for selective binding to molecular targets like tubulin. This specificity makes it a valuable compound in medicinal chemistry for developing targeted therapies.
Eigenschaften
CAS-Nummer |
75072-14-9 |
|---|---|
Molekularformel |
C14H17NO |
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
1-benzyl-3-methyl-3-prop-1-en-2-ylazetidin-2-one |
InChI |
InChI=1S/C14H17NO/c1-11(2)14(3)10-15(13(14)16)9-12-7-5-4-6-8-12/h4-8H,1,9-10H2,2-3H3 |
InChI-Schlüssel |
PCJGVYIYEBFIAO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C1(CN(C1=O)CC2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide, N-([1,1'-biphenyl]-2-ylmethyl)-2-(diethylamino)-](/img/structure/B14453500.png)
![{1-[(Methylsulfanyl)methoxy]ethyl}benzene](/img/structure/B14453501.png)
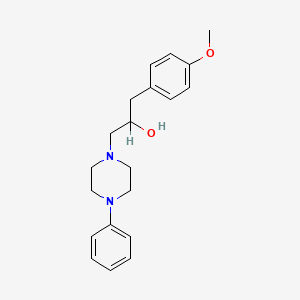
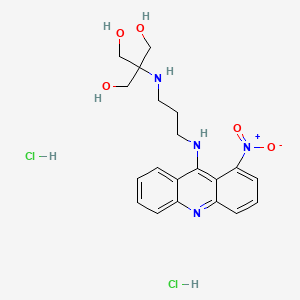
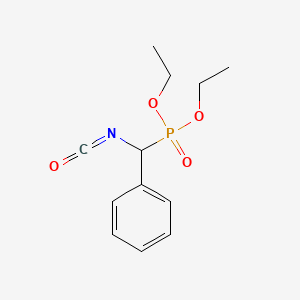
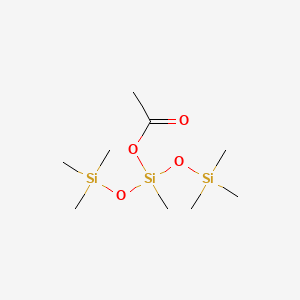
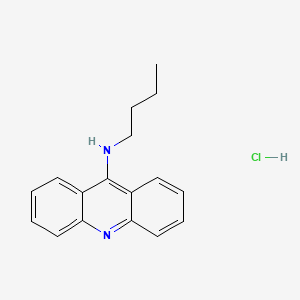
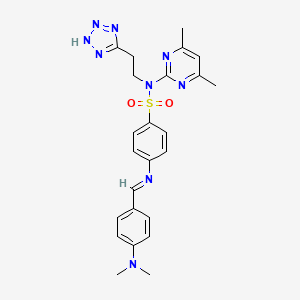
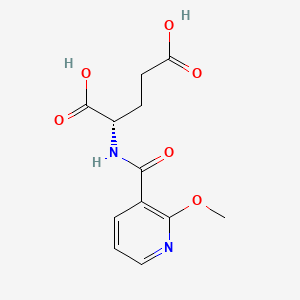
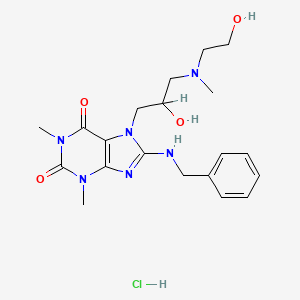

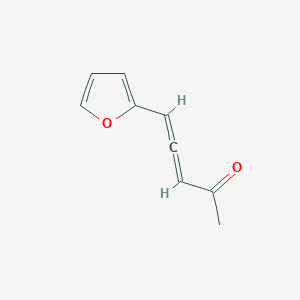

![3-Oxo-8-oxabicyclo[3.2.1]octan-6-yl 2,2-dimethylpropanoate](/img/structure/B14453582.png)
